(6-Chloro-4-iodopyridin-2-YL)acetic acid
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Overview
Description
(6-Chloro-4-iodopyridin-2-YL)acetic acid is an organic compound with the molecular formula C7H5ClINO2 and a molecular weight of 297.48 g/mol . This compound is characterized by the presence of both chloro and iodo substituents on a pyridine ring, which is further attached to an acetic acid moiety. The unique combination of these functional groups makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-iodopyridin-2-YL)acetic acid typically involves the halogenation of pyridine derivatives followed by the introduction of the acetic acid group. One common method is the iodination of 6-chloropyridine, followed by a reaction with a suitable acetic acid derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-iodopyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(6-Chloro-4-iodopyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (6-Chloro-4-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with enzymes and receptors. This interaction can modulate biological activities and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-4-bromopyridin-2-YL)acetic acid
- (6-Chloro-4-fluoropyridin-2-YL)acetic acid
- (6-Chloro-4-methylpyridin-2-YL)acetic acid
Uniqueness
(6-Chloro-4-iodopyridin-2-YL)acetic acid is unique due to the presence of both chloro and iodo substituents, which confer distinct reactivity and properties compared to its analogs. The iodine atom, in particular, enhances its ability to participate in coupling reactions and form stable complexes, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C7H5ClINO2 |
---|---|
Molecular Weight |
297.48 g/mol |
IUPAC Name |
2-(6-chloro-4-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5ClINO2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
MPRJRILEUJVIQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)Cl)I |
Origin of Product |
United States |
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